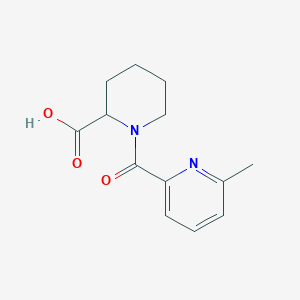
2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile, also known as DBT, is a boron-containing compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid with a melting point of 122-124°C. DBT is a member of the class of compounds known as boron-containing nitriles, which have been studied for their potential use in a variety of scientific research applications.
科学研究应用
2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as nitriles, amides, and esters. In addition, 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile has been used as a catalyst in the synthesis of a variety of organic compounds, such as alcohols, amines, and amides. Furthermore, 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile has been studied as a potential catalyst for the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-diabetic drugs.
作用机制
The mechanism of action of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile is not fully understood. However, it is believed that 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile acts as a Lewis acid catalyst, which facilitates the formation of a complex between the reactants and the catalyst. This complex then undergoes a reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile have not been extensively studied. However, it has been suggested that 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile may have some potential applications in the treatment of certain diseases, such as cancer and diabetes. In addition, 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile has been studied for its potential use as an antioxidant, and it has been suggested that it may have some potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
The main advantage of using 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile in laboratory experiments is that it is a relatively inexpensive and readily available reagent. Furthermore, 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile is a relatively stable compound, and it is not easily degraded by light or heat. The main limitation of using 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile in laboratory experiments is that it is a relatively toxic compound, and it should be handled with care.
未来方向
The potential applications of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile in scientific research are numerous. Further research is needed to explore the potential of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile as a catalyst in the synthesis of a variety of organic compounds, as well as its potential use as an antioxidant and its potential applications in the treatment of various diseases. In addition, further research is needed to explore the potential of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile as a reagent in the synthesis of a variety of pharmaceuticals. Finally, further research is needed to explore the potential of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile as a reagent in the synthesis of materials for use in a variety of industrial applications, such as in the production of polymers and in the manufacture of electronic components.
合成方法
2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile can be synthesized from the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2,6-dichlorobenzonitrile in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of 110-120°C. The reaction is usually complete within two hours.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile) involves the reaction of 2,6-dichloro-4-nitrobenzonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by reduction of the nitro group to an amino group and subsequent reaction with acetic anhydride to form the final product.", "Starting Materials": [ "2,6-dichloro-4-nitrobenzonitrile", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium borohydride", "Acetic anhydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,6-dichloro-4-nitrobenzonitrile and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in methanol.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to quench the reaction.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Dissolve the product in acetic anhydride and heat the mixture to reflux for several hours.", "Step 6: Cool the reaction mixture and add water to precipitate the product.", "Step 7: Filter the product and wash with water and diethyl ether.", "Step 8: Dry the product under vacuum to obtain 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile)." ] } | |
CAS 编号 |
1309959-35-0 |
产品名称 |
2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile |
分子式 |
C13H14BCl2NO2 |
分子量 |
298 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



